5,6-Diiodo-2-benzofuran-1,3-dione
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Overview
Description
5,6-Diiodoisobenzofuran-1,3-dione is a chemical compound with the molecular formula C₈H₂I₂O₃ and a molecular weight of 399.91 g/mol It is a derivative of isobenzofuran, characterized by the presence of two iodine atoms at the 5 and 6 positions of the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diiodoisobenzofuran-1,3-dione typically involves the iodination of isobenzofuran-1,3-dione. One common method includes the reaction of isobenzofuran-1,3-dione with iodine in the presence of an oxidizing agent such as potassium iodate (KIO₃) under acidic conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 5,6-diiodoisobenzofuran-1,3-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Diiodoisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: :
Properties
CAS No. |
25834-17-7 |
---|---|
Molecular Formula |
C8H2I2O3 |
Molecular Weight |
399.91 g/mol |
IUPAC Name |
5,6-diiodo-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2I2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H |
InChI Key |
VPFSEDCCDPDXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1I)I)C(=O)OC2=O |
Origin of Product |
United States |
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